2,6-Dibromo-9,10-diphenylanthracene
Overview
Description
2,6-Dibromo-9,10-diphenylanthracene is an organic compound with the molecular formula C26H16Br2. It is a derivative of 9,10-diphenylanthracene, where bromine atoms are substituted at the 2 and 6 positions of the anthracene ring. This compound is known for its unique photophysical properties and is used in various scientific research applications, particularly in the field of organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-9,10-diphenylanthracene typically involves a multi-step process. One common method starts with the bromination of 9,10-diphenylanthracene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The crude product is typically purified using column chromatography or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-9,10-diphenylanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.
Reduction Reactions: Reduction of the bromine atoms can yield 9,10-diphenylanthracene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution Products: Various substituted anthracenes depending on the nucleophile used.
Oxidation Products: Anthraquinone derivatives.
Reduction Products: 9,10-Diphenylanthracene.
Scientific Research Applications
2,6-Dibromo-9,10-diphenylanthracene has several applications in scientific research:
Organic Electronics: Used as a blue light-emitting material in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Fluorescence Studies: Employed as a fluorophore for measuring fluorescence quantum yields in dilute solutions.
Chemiluminescence: Acts as a sensitizer in chemiluminescence reactions, useful in analytical chemistry.
Material Science: Investigated for its potential in developing new materials with unique photophysical properties.
Mechanism of Action
The mechanism by which 2,6-Dibromo-9,10-diphenylanthracene exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence or phosphorescence. In OLEDs, it acts as an emitter, where the excited state of the molecule releases energy in the form of light. The molecular targets and pathways involved include the interaction with electron and hole transport layers in the device architecture .
Comparison with Similar Compounds
9,10-Diphenylanthracene: Lacks the bromine substituents, resulting in different photophysical properties.
2,6-Diiodo-9,10-diphenylanthracene: Similar structure but with iodine atoms instead of bromine, leading to different reactivity and applications.
9,10-Dicyanoanthracene: Contains cyano groups, which significantly alter its electronic properties and applications.
Uniqueness: 2,6-Dibromo-9,10-diphenylanthracene is unique due to the presence of bromine atoms, which enhance its reactivity and photophysical properties. This makes it particularly suitable for applications in organic electronics and fluorescence studies .
Properties
IUPAC Name |
2,6-dibromo-9,10-diphenylanthracene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16Br2/c27-19-12-14-22-23(15-19)25(17-7-3-1-4-8-17)21-13-11-20(28)16-24(21)26(22)18-9-5-2-6-10-18/h1-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRYGSKSLDELAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=C(C4=C2C=CC(=C4)Br)C5=CC=CC=C5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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